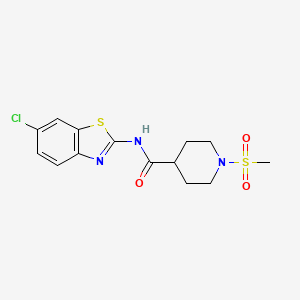![molecular formula C18H14N2O4 B6417837 N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1060311-51-4](/img/structure/B6417837.png)
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, also known as N-CMC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a white powder that is soluble in water and other organic solvents, and is typically synthesized through a multi-step process. N-CMC has been studied for its potential use in the laboratory, including its use as a reagent, its biochemical and physiological effects, and its mechanism of action. In
作用機序
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential mechanism of action. It is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. It is also believed to act as a tool for studying protein-protein interactions, by binding to both proteins and preventing them from binding to each other.
Biochemical and Physiological Effects
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes. It has also been shown to have an effect on the expression of certain genes, as well as the activity of certain proteins. Additionally, it has been shown to have an effect on the metabolism of certain compounds, and has been studied for its potential use in the treatment of certain diseases.
実験室実験の利点と制限
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, and can be stored for long periods of time without significant degradation. Additionally, it is soluble in water and other organic solvents, making it easy to work with. However, it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
将来の方向性
There are a number of potential future directions for research into N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. One potential direction is to further study its mechanism of action, in order to better understand its effects in different experiments. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, and to determine its potential use in the treatment of certain diseases. Additionally, further studies could be conducted to explore its potential use as a reagent in other reactions, as well as its potential use as a tool for studying protein-protein interactions. Finally, further studies could be conducted to explore its potential use as an inhibitor of enzymes, and to determine its potential for use in drug development.
合成法
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is typically synthesized through a multi-step process that involves the synthesis of a precursor, the reaction of the precursor with a base, and the isolation of the product. The first step involves the synthesis of a precursor, which is typically done by reacting 4-chloro-2-methyl-1-phenyl-2-oxo-1,2-dihydroquinoline with 1-methyl-3-nitro-1-imidazole. This reaction is carried out in a solvent, such as acetonitrile, and yields the desired product. The second step involves the reaction of the precursor with a base, such as sodium hydroxide or potassium hydroxide. This reaction yields N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide, which is then isolated from the reaction mixture.
科学的研究の応用
N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of other compounds. It has also been studied for its potential use as an inhibitor of enzymes, as a tool for studying protein-protein interactions, and as a tool for studying the structure and function of proteins.
特性
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c19-16(21)9-11-5-7-13(8-6-11)20-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDIXMQKAUQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6417757.png)
![1-methanesulfonyl-N-[(thiophen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6417766.png)
![N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6417769.png)
![2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6417772.png)

![N-cyclohexyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6417782.png)
![2-fluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417788.png)
![3,4-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6417796.png)
![2-chloro-4-fluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide](/img/structure/B6417799.png)
![N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}furan-2-carboxamide](/img/structure/B6417814.png)
![2-(4-fluorophenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide](/img/structure/B6417826.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![2-{7-butyl-3,9-dimethyl-6,8-dioxo-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purin-1-yl}acetamide](/img/structure/B6417857.png)